molecular formula C74H107N25O12 B10779786 H-[Trp-Arg-Nva-Arg-Tyr]2-NH2

H-[Trp-Arg-Nva-Arg-Tyr]2-NH2

Cat. No.: B10779786
M. Wt: 1538.8 g/mol
InChI Key: QTWWWOBSQULXHE-MTVPJWGZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CHEMBL408891 involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods

Industrial production of CHEMBL408891 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .

Chemical Reactions Analysis

Types of Reactions

CHEMBL408891 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free cysteine residues .

Scientific Research Applications

CHEMBL408891 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its interactions with biological targets, such as receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of CHEMBL408891 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide binds to these targets, modulating their activity and leading to downstream effects. The exact pathways involved depend on the biological context and the specific target being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CHEMBL408891 is unique due to its specific amino acid sequence and the resulting biological activity. Its ability to interact with particular targets makes it a valuable tool in drug discovery and development .

Properties

Molecular Formula

C74H107N25O12

Molecular Weight

1538.8 g/mol

IUPAC Name

(2S)-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanoyl]amino]-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C74H107N25O12/c1-3-13-52(92-65(106)54(19-9-31-85-71(77)78)91-62(103)49(75)37-43-39-89-50-17-7-5-15-47(43)50)64(105)95-57(22-12-34-88-74(83)84)68(109)98-59(36-42-25-29-46(101)30-26-42)69(110)99-60(38-44-40-90-51-18-8-6-16-48(44)51)70(111)96-55(20-10-32-86-72(79)80)66(107)93-53(14-4-2)63(104)94-56(21-11-33-87-73(81)82)67(108)97-58(61(76)102)35-41-23-27-45(100)28-24-41/h5-8,15-18,23-30,39-40,49,52-60,89-90,100-101H,3-4,9-14,19-22,31-38,75H2,1-2H3,(H2,76,102)(H,91,103)(H,92,106)(H,93,107)(H,94,104)(H,95,105)(H,96,111)(H,97,108)(H,98,109)(H,99,110)(H4,77,78,85)(H4,79,80,86)(H4,81,82,87)(H4,83,84,88)/t49-,52-,53-,54-,55-,56-,57-,58-,59-,60-/m0/s1

InChI Key

QTWWWOBSQULXHE-MTVPJWGZSA-N

Isomeric SMILES

CCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)N

Canonical SMILES

CCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CNC6=CC=CC=C65)N

Origin of Product

United States

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